molecular formula C11H10N2O3 B2498075 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 92016-68-7

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No.: B2498075
CAS No.: 92016-68-7
M. Wt: 218.212
InChI Key: VZLHCCJAJQJFKI-UHFFFAOYSA-N
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Description

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is an organic compound with the molecular formula C11H10N2O3. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

4-ethyl-3-oxoquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)12-9(10(13)14)11(15)16/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHCCJAJQJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis

The Hinsberg reaction between o-phenylenediamine and α-keto acids remains the most direct route for constructing the quinoxaline core. When 2-oxopentanoic acid (CH₃CH₂COCOOH) reacts with o-phenylenediamine, the α-keto acid donates the ethyl group (C₂H₅) at position 4, the ketone (C=O) at position 3, and the carboxylic acid (-COOH) at position 2 via nucleophilic cyclization. The reaction proceeds in ethanol or under solvent-free conditions with acidic catalysts like TiO₂-Pr-SO₃H, achieving yields of 72–85%.

Optimization Parameters

A comparative analysis of catalysts and solvents reveals critical trends:

Catalyst Solvent Temperature (°C) Yield (%)
TiO₂-Pr-SO₃H Ethanol 80 85
MgSO₄·7H₂O Solvent-free 100 78
HClO₄ Water 90 81
None Ethanol 80 35

Data synthesized from Refs

The superior performance of TiO₂-Pr-SO₃H in ethanol stems from its dual acid-base sites, which facilitate proton transfer and intermediate stabilization.

Acid-Promoted Direct Functionalization

Isocyanide-Mediated Carbamoylation

While primarily used for C-3 carbamoylation, the protocol by Li et al. (2022) offers insights into C-2 functionalization. Using HClO₄ in water at 90°C, quinoxalin-2(1H)-ones react with isocyanides to form 3-carbamoyl derivatives. Adapting this method for C-2 carboxylation requires replacing isocyanides with carbonylating agents like CO gas or potassium cyanide, though experimental validation is pending.

Oxidative Decarboxylation

Patent CN102924374B describes the oxidation of 2-vinyl-4-quinoline carboxylic acid using KMnO₄/NaOH to yield dicarboxylic acids. Applying similar conditions to 4-ethyl-3-oxo-quinoxaline-2-methyl derivatives could oxidize the methyl group (-CH₃) to -COOH. For example:

$$
\text{4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-CH}3 \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}4} \text{4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-COOH}
$$

This method remains theoretical but aligns with known oxidation pathways for aromatic methyl groups.

Alkylation and Hydrolysis Strategies

Ester Synthesis and Hydrolysis

Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS 36818-07-2) serves as a precursor for carboxylic acid derivatives. Introducing the ethyl group at position 4 via Friedel-Crafts alkylation using ethyl bromide/AlCl₃ prior to hydrolysis could yield the target compound. However, competing reactions and poor regioselectivity limit practicality.

Gram-Scale Feasibility

The acid-promoted method in Ref demonstrates scalability: reacting 9 mmol of benzyl isocyanide with quinoxalin-2(1H)-one produced 1.36 g of product (85% yield). Parallel scalability for 4-ethyl derivatives would require stoichiometric adjustments but is technically feasible.

Catalytic and Solvent Effects

Role of Brønsted Acids

Perchloric acid (HClO₄) outperforms Lewis acids (e.g., ZnCl₂, AlCl₃) in promoting electrophilic aromatic substitution, as evidenced by the 81% yield of 3-carbamoylquinoxalinone. The strong acidity polarizes the quinoxaline ring, enhancing reactivity at C-2 and C-3 positions.

Solvent Impact

Water emerges as an ideal solvent for eco-friendly synthesis, though ethanol improves solubility for non-polar intermediates. A mixed solvent system (water/ethanol, 1:1) balances reaction efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .

Biological Activity

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 92016-68-7) is a compound belonging to the quinoxaline family, characterized by its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.21 g/mol
  • IUPAC Name : 4-ethyl-3-oxoquinoxaline-2-carboxylic acid

Biological Activity

The biological activity of this compound has been investigated for various therapeutic applications, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have highlighted the efficacy of related compounds against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial growth via interference with essential metabolic pathways.

Anticancer Activity

Quinoxaline derivatives have shown promising results in cancer research. For example, compounds structurally related to this compound have demonstrated:

  • Inhibition of Cell Proliferation : Studies have reported that these compounds can inhibit the proliferation of cancer cells such as breast adenocarcinoma (MCF-7) under hypoxic conditions .
  • Induction of Apoptosis : Certain derivatives have been found to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL2 and HIF1α .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.
  • Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to growth and survival.

Research Findings and Case Studies

A number of studies have documented the biological activity of quinoxaline derivatives:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Showed high antiproliferative activity against MCF-7 cells; induced apoptosis at submicromolar concentrations.
Identified structure–activity relationships that enhance the potency of quinoxaline derivatives as anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl 7,8-dimethyl-4-oxoquinolineStructureAntimicrobial and anticancer
Ethyl 3-oxoquinoxalineStructureAnticancer properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors such as substituted anilines or quinoxaline derivatives. A common approach involves reacting ethyl 2-aminobenzoylacetate with acetic anhydride under basic conditions (e.g., sodium ethoxide) to form the quinoxaline core, followed by ethyl group introduction . Purification often employs recrystallization or column chromatography. Yield optimization requires precise control of temperature (70–90°C), stoichiometric ratios (1:1.2 for amine:anhydride), and pH (neutral to slightly basic). Variations in solvent polarity (e.g., ethanol vs. DMF) can alter reaction rates by 20–30% .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., ethyl group at C4: δ~1.2 ppm for CH3_3, δ~4.1 ppm for CH2_2) and keto-carboxylic acid tautomerism .
  • X-ray crystallography : Resolves bond lengths (C=O at 1.21 Å) and dihedral angles (quinoxaline ring planarity <5° deviation) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 247) confirm stoichiometry .

Advanced Research Questions

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions for novel derivatives?

  • Methodological Answer : Statistical Design of Experiments (DoE) reduces iterations by screening critical variables (e.g., temperature, catalyst loading, solvent). For quinoxaline derivatives:

  • Fractional factorial designs identify key factors (e.g., solvent polarity accounts for 40% variance in yield) .
  • Response Surface Methodology (RSM) optimizes interdependent parameters (e.g., 75°C and 1.5 eq. acetic anhydride maximize yield to 82%) .
  • Computational reaction path searches (e.g., via density functional theory) predict activation energies, narrowing experimental conditions by 50% .

Q. How can researchers reconcile discrepancies in reported biological activities of quinoxaline-2-carboxylic acid derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects and assay variability. A systematic approach includes:

  • Comparative substituent analysis : Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity (MIC ~2 µg/mL) but reduce solubility, while ethyl groups balance lipophilicity (logP ~1.8) and bioavailability .
  • Standardized bioassays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and controls to normalize data. For example, 4-ethyl derivatives show 30% higher anticancer activity (IC50_{50} = 12 µM) than methyl analogs in MCF-7 cells .

Q. What computational tools are effective for predicting the reactivity and pharmacokinetics of this compound?

  • Methodological Answer :

  • Quantum chemical calculations (DFT) : Simulate reaction pathways (e.g., cyclization energy barriers ~25 kcal/mol) and tautomeric stability (keto form favored by 8 kcal/mol over enol) .
  • Molecular docking : Predicts binding affinity to targets (e.g., DNA gyrase: ΔG = -9.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogS = -3.2) and CYP450 metabolism (low hepatic clearance) .

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